

Application Notes and Protocols: Presumptive Identification of *Streptococcus pneumoniae* using Optochin

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Compound of Interest

Compound Name: *Optochin*

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Introduction

Streptococcus pneumoniae is a significant human pathogen, commonly found in the upper respiratory tract, and a leading cause of pneumonia, meningitis, otitis media, and other infections.[1] Accurate and rapid identification of *S. pneumoniae* from clinical isolates is crucial for appropriate patient management and epidemiological surveillance. The **Optochin** susceptibility test is a reliable and cost-effective method for the presumptive identification of *S. pneumoniae*, distinguishing it from other alpha-hemolytic streptococci, such as the viridans group.[1][2] **Optochin**, or ethylhydrocupreine hydrochloride, is a quinine derivative that selectively inhibits the growth of *S. pneumoniae* at low concentrations.[1][2] This document provides detailed application notes and protocols for performing the **Optochin** susceptibility test.

Principle of the Test

The **Optochin** susceptibility test is based on the differential sensitivity of *Streptococcus pneumoniae* to the chemical **Optochin**. *S. pneumoniae* is the only known alpha-hemolytic *Streptococcus* that is susceptible to **Optochin**. [1] The chemical interferes with the bacterial cell membrane's integrity, leading to cell lysis due to changes in surface tension.[2][3] When an **Optochin**-impregnated disk is placed on an agar plate inoculated with a pure culture of an

alpha-hemolytic streptococcus, a distinct zone of inhibition will be observed around the disk if the isolate is *S. pneumoniae*.^[3]^[4] Other alpha-hemolytic streptococci, which are resistant to **Optochin**, will grow up to the edge of the disk.^[4]

Data Presentation

Table 1: Interpretation of Optochin Susceptibility Test Results

Zone of Inhibition Diameter (6 mm disk)	Interpretation	Presumptive Identification	Further Action
≥ 14 mm	Sensitive	<i>Streptococcus pneumoniae</i>	Report as <i>S. pneumoniae</i>
< 14 mm	Intermediate/Resistant	Questionable	Perform Bile Solubility Test
No zone of inhibition	Resistant	Viridans group streptococci	Report as Viridans streptococci

Note: Zone diameter measurements should include the diameter of the disk.^[2]

Table 2: Quality Control Strains for Optochin Susceptibility Testing

Organism	ATCC Strain Number	Expected Result
<i>Streptococcus pneumoniae</i>	49619 or 6305	Sensitive (Zone of inhibition ≥ 14 mm)
<i>Streptococcus mitis</i>	49456	Resistant (No zone of inhibition)
<i>Enterococcus faecalis</i>	29212	Resistant (No zone of inhibition)

Experimental Protocols

Materials Required

- Culture Media: 5% Sheep Blood Agar (SBA) plates. The use of TSA with 5% sheep blood is highly recommended to avoid false results.[3][5]
- Reagents: **Optochin** disks (5 µg, 6 mm diameter).
- Equipment:
 - Sterile inoculating loops or cotton swabs
 - Sterile forceps
 - Incubator (35 ± 2°C) with a 5-10% CO₂ atmosphere[1][5]
 - Millimeter ruler or caliper
- Test Organism: A fresh, pure, 18-24 hour culture of an alpha-hemolytic streptococcus grown on a blood agar plate.[4]

Step-by-Step Protocol

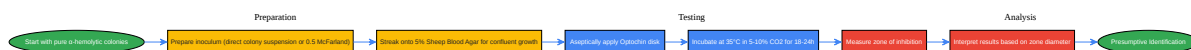
- Inoculum Preparation:
 - Using a sterile inoculating loop, select three to four well-isolated colonies of the alpha-hemolytic organism to be tested.[3][5]
 - Alternatively, prepare a bacterial suspension in a sterile broth (e.g., BHI or TSB) and adjust the turbidity to a 0.5 McFarland standard.[1]
- Inoculation:
 - Streak the isolate onto a 5% Sheep Blood Agar plate to obtain confluent growth.[3] A three-directional streaking pattern is recommended to ensure a uniform lawn of bacteria.[4]
 - Allow the plate to dry for 5-10 minutes in an upright position.[1]
- **Optochin** Disk Application:

- Using sterile forceps, aseptically place an **Optochin** disk onto the inoculated surface of the agar.[3][4]
- Gently press the disk to ensure it adheres firmly to the agar surface.[3][4] If multiple disks are used, ensure they are placed at least 25 mm apart from each other and from the edge of the plate.[1]
- Incubation:
 - Incubate the plate at $35 \pm 2^{\circ}\text{C}$ for 18-24 hours in a 5-10% CO_2 enriched environment.[3][5] Some studies suggest that a reading is possible after 12 hours of incubation.[6]
- Result Interpretation:
 - After incubation, observe the plate for a zone of inhibition around the **Optochin** disk.[1]
 - If a zone of inhibition is present, measure its diameter in millimeters using a ruler or caliper.[4]
 - Refer to Table 1 for the interpretation of the results.

Quality Control

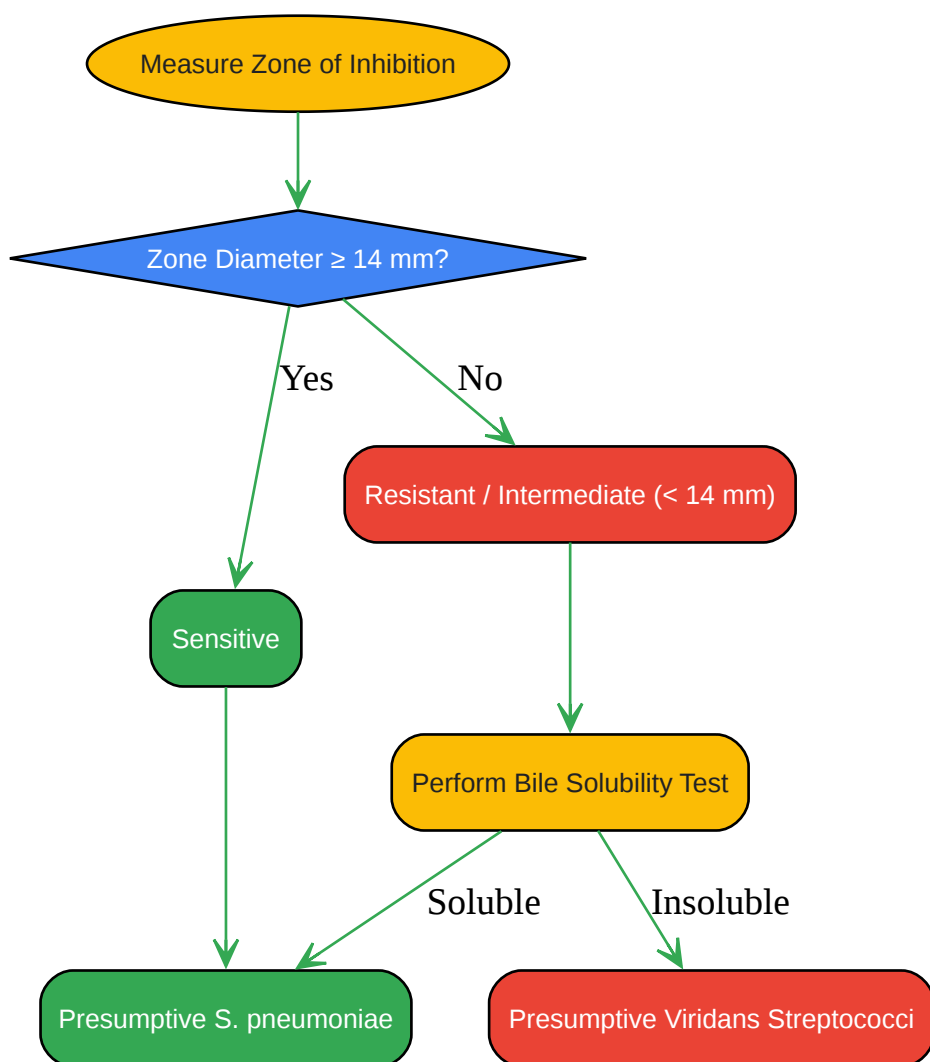
It is essential to perform quality control with each new lot of **Optochin** disks and on a routine basis to ensure the accuracy of the test.[7] Use the recommended ATCC strains listed in Table 2. The expected results should be obtained for the test to be considered valid.

Visualizations



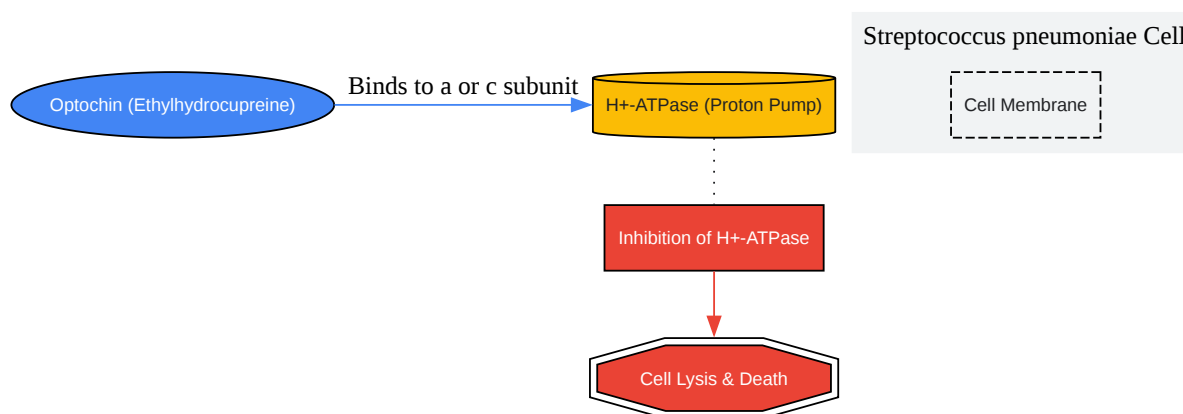
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Caption: Experimental workflow for the **Optochin** susceptibility test.



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Caption: Logical workflow for interpreting **Optochin** test results.



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Caption: Mechanism of action of **Optochin** on *S. pneumoniae*.

Limitations of the Test

While the **Optochin** susceptibility test is a valuable tool, it has some limitations:

- The test is presumptive, and for a definitive identification, further biochemical or serological tests may be necessary.[2][4]
- Occasionally, **Optochin**-resistant strains of *S. pneumoniae* have been reported.[1] Resistance can arise from single point mutations in the a- or c-subunits of the H⁺-ATPase.[8][9]
- Some other alpha-hemolytic streptococci may show slight susceptibility to **Optochin**, leading to small zones of inhibition.[2][3] In such cases, a bile solubility test is recommended for confirmation.[2][4]
- The test requires a pure culture of the organism, and the results are not available for at least 18-24 hours.[1]

- Proper incubation in a CO₂-enriched environment is crucial, as some *S. pneumoniae* isolates may not grow well in ambient air.[\[2\]](#)[\[3\]](#)

Conclusion

The **Optochin** susceptibility test is a fundamental, reliable, and widely used method for the presumptive identification of *Streptococcus pneumoniae* in the clinical microbiology laboratory. Adherence to standardized protocols, including the use of appropriate quality control measures, is critical for obtaining accurate and reproducible results. For isolates with intermediate or questionable results, supplementary tests such as bile solubility are essential for a conclusive identification.

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